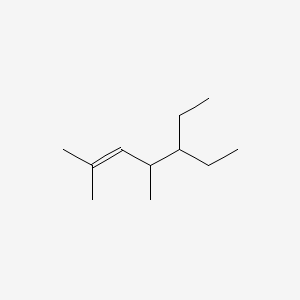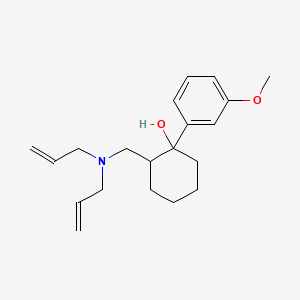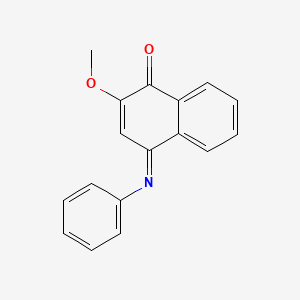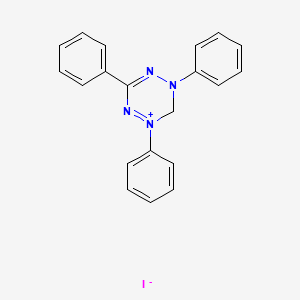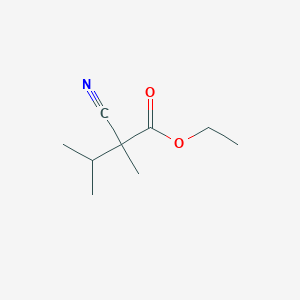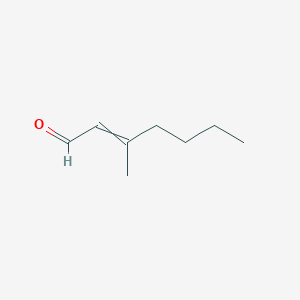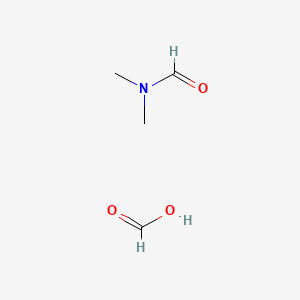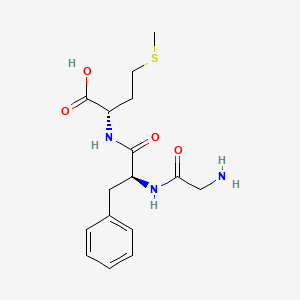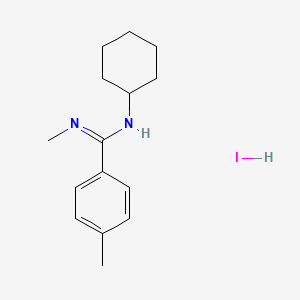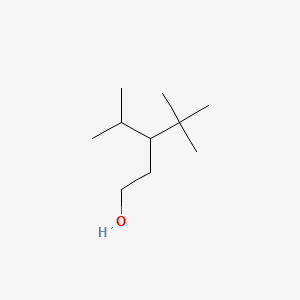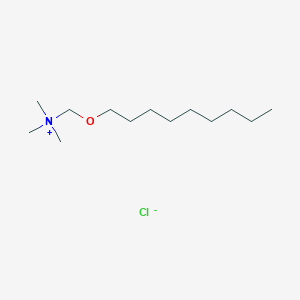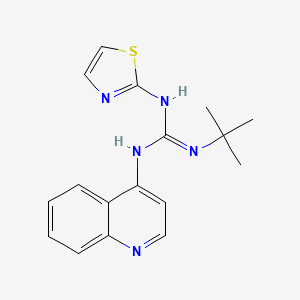
4-Cyclohexyl-N,N-dipropylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyclohexyl-N,N-dipropylbutanamide is an organic compound with the molecular formula C18H35NO It is characterized by a cyclohexyl group attached to a butanamide backbone, with two propyl groups attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclohexyl-N,N-dipropylbutanamide typically involves the reaction of cyclohexylamine with butanoyl chloride, followed by the introduction of propyl groups. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
- Cyclohexylamine reacts with butanoyl chloride in the presence of triethylamine to form N-cyclohexylbutanamide.
- N-cyclohexylbutanamide is then reacted with propyl bromide in the presence of a base to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Cyclohexyl-N,N-dipropylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The propyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of cyclohexylbutanoic acid or cyclohexylbutanamide derivatives.
Reduction: Formation of cyclohexylbutylamine.
Substitution: Formation of various substituted butanamides depending on the substituent introduced.
Applications De Recherche Scientifique
4-Cyclohexyl-N,N-dipropylbutanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 4-Cyclohexyl-N,N-dipropylbutanamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use. For example, in medicinal applications, it may interact with pain receptors to exert analgesic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Cyclohexyl-N,N-diisobutylbutanamide: Similar structure but with isobutyl groups instead of propyl groups.
N-Cyclohexyl-2-pyrrolidone: Contains a cyclohexyl group and a pyrrolidone ring, used as a solvent and in protein modeling.
Uniqueness
4-Cyclohexyl-N,N-dipropylbutanamide is unique due to its specific combination of cyclohexyl and dipropyl groups attached to a butanamide backbone. This structure imparts distinct chemical and physical properties, making it suitable for various specialized applications.
Propriétés
Numéro CAS |
72299-33-3 |
|---|---|
Formule moléculaire |
C16H31NO |
Poids moléculaire |
253.42 g/mol |
Nom IUPAC |
4-cyclohexyl-N,N-dipropylbutanamide |
InChI |
InChI=1S/C16H31NO/c1-3-13-17(14-4-2)16(18)12-8-11-15-9-6-5-7-10-15/h15H,3-14H2,1-2H3 |
Clé InChI |
MOHHIJDJOMVDAT-UHFFFAOYSA-N |
SMILES canonique |
CCCN(CCC)C(=O)CCCC1CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


